molecular formula C23H28N4O6S B575815 Olanzapine 10-N-glucuronide CAS No. 186792-80-3

Olanzapine 10-N-glucuronide

Cat. No.: B575815
CAS No.: 186792-80-3
M. Wt: 488.559
InChI Key: GAMKTHIOQWRUNL-ZFORQUDYSA-N
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Description

Olanzapine 10-N-glucuronide is a metabolite of the antipsychotic drug olanzapine. It is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom at the 10th position of the olanzapine molecule. This metabolite is unique to humans and is not commonly found in other species .

Scientific Research Applications

Olanzapine 10-N-glucuronide has several scientific research applications:

Mechanism of Action

Olanzapine, the parent drug of Olanzapine 10-N-glucuronide, is an antipsychotic agent. It is effective in the treatment of both positive and negative symptoms of schizophrenia, with minimal extrapyramidal side-effects . The exact mechanism of action of this compound is not explicitly stated in the sources.

Safety and Hazards

Olanzapine, the parent drug, induces various adverse drug reactions depending on their mechanisms of action: metabolic effects, such as weight gain and alterations of glucose and lipid metabolism; hyperprolactinemia and extrapyramidal effects, such as tremor, akathisia, dystonia, anxiety, and distress . The specific safety and hazards of Olanzapine 10-N-glucuronide are not explicitly stated in the sources.

Future Directions

Genetic polymorphisms in Olanzapine-metabolizing enzymes, transporters, and receptors may be associated with alterations in safety and efficacy . Future research could focus on these genetic polymorphisms to understand individual response variability to Olanzapine and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olanzapine 10-N-glucuronide involves the glucuronidation of olanzapine. This process can be carried out using human liver microsomes or hepatocytes, which contain the necessary enzymes for glucuronidation. The reaction typically involves incubating olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) at physiological pH and temperature .

Industrial Production Methods

the production of olanzapine itself involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent .

Chemical Reactions Analysis

Types of Reactions

Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .

Common Reagents and Conditions

The hydrolysis of this compound can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .

Major Products

The major product formed from the hydrolysis of this compound is olanzapine itself, along with glucuronic acid .

Comparison with Similar Compounds

Similar Compounds

    Olanzapine 4-N-glucuronide: Another glucuronide metabolite of olanzapine, formed at the 4th position.

    N-desmethylolanzapine: A demethylated metabolite of olanzapine.

    Olanzapine N-oxide: An oxidized metabolite of olanzapine.

Uniqueness

Olanzapine 10-N-glucuronide is unique due to its specific formation at the 10th position of the olanzapine molecule, which is not commonly observed in other species. This specificity makes it a valuable marker for studying human metabolism and pharmacokinetics .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKTHIOQWRUNL-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-80-3
Record name Olanzapine 10-N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLANZAPINE 10-N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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